molecular formula C22H31N5O2 B12003846 3-Methyl-7-octyl-8-[(2-phenylethyl)amino]-1,3,7-trihydropurine-2,6-dione

3-Methyl-7-octyl-8-[(2-phenylethyl)amino]-1,3,7-trihydropurine-2,6-dione

Cat. No.: B12003846
M. Wt: 397.5 g/mol
InChI Key: FFPRIZBXWGHKRO-UHFFFAOYSA-N
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Description

3-METHYL-7-OCTYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with methyl, octyl, and phenylethylamino groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-7-OCTYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group transformations to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-7-OCTYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or electron transfer processes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-METHYL-7-OCTYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 3-METHYL-7-OCTYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents, such as:

  • 3-METHYL-7-OCTYL-8-((2-METHYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 3-METHYL-7-OCTYL-8-((2-ETHYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The uniqueness of 3-METHYL-7-OCTYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific substituents, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C22H31N5O2

Molecular Weight

397.5 g/mol

IUPAC Name

3-methyl-7-octyl-8-(2-phenylethylamino)purine-2,6-dione

InChI

InChI=1S/C22H31N5O2/c1-3-4-5-6-7-11-16-27-18-19(26(2)22(29)25-20(18)28)24-21(27)23-15-14-17-12-9-8-10-13-17/h8-10,12-13H,3-7,11,14-16H2,1-2H3,(H,23,24)(H,25,28,29)

InChI Key

FFPRIZBXWGHKRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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